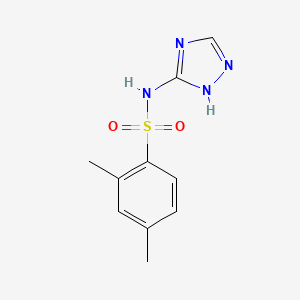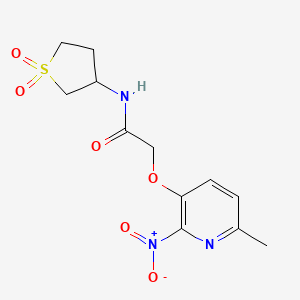
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide, also known as DTBTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of sulfonamides, which are widely used in medicinal chemistry and drug discovery. DTBTS has been found to possess a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and metabolic pathways. 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in regulating the pH of cells and tissues. This inhibition may contribute to the compound's antibacterial and antifungal properties. 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been found to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the inhibition of viral replication. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has several advantages for use in laboratory experiments, including its relatively low cost, ease of synthesis, and wide range of biological activities. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide, including:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disorders.
2. Studying its mechanism of action in more detail to better understand its biological activities.
3. Developing new synthetic methods for 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide and related compounds.
4. Exploring its potential as a lead compound for drug discovery and development.
5. Investigating its potential as an agricultural fungicide or pesticide.
Overall, 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide is a promising compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its biological activities and potential as a therapeutic agent.
Méthodes De Synthèse
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1H-1,2,4-triazole-5-amine in the presence of a base such as sodium carbonate. The reaction typically takes place in a solvent such as dichloromethane, and the resulting product is purified using column chromatography. Other methods of synthesis have also been reported, including the use of different reagents and reaction conditions.
Applications De Recherche Scientifique
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have a range of biological activities, including antibacterial, antifungal, and antiviral properties. 2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular disorders.
Propriétés
IUPAC Name |
2,4-dimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-7-3-4-9(8(2)5-7)17(15,16)14-10-11-6-12-13-10/h3-6H,1-2H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQHZWUODZCHSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499022.png)





![N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B7499080.png)
![2-[2-(1-acetamidoethyl)benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7499082.png)
![N-(pyridin-2-ylmethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B7499092.png)
![4-[[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7499100.png)

![4-[[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]methyl]benzonitrile](/img/structure/B7499108.png)
![2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499121.png)
![N-[1-(1,5-dimethylpyrrole-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499131.png)